tert-butyl N-(2-aminocyclobutyl)carbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-aminocyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVWCEYVNCWPKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378864-01-7 | |
| Record name | tert-butyl N-(2-aminocyclobutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Tert Butyl N 2 Aminocyclobutyl Carbamate
Foundational Strategies for Carbamate (B1207046) Functionality Elaboration
The construction of the carbamate linkage is a cornerstone of modern organic synthesis, particularly in the context of amine protection. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. researchgate.net
The introduction of the Boc group onto an amine is most commonly achieved using di-tert-butyl dicarbonate (Boc)₂O. researchgate.netorganic-chemistry.org The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O. This initial attack forms a tetrahedral intermediate. masterorganicchemistry.comchemistrysteps.com Subsequently, a tert-butyl carbonate group is eliminated, which can then act as a base to deprotonate the newly formed carbamate. masterorganicchemistry.com Alternatively, the tert-butyl carbonate can decompose to carbon dioxide and tert-butoxide, which then neutralizes the protonated carbamate. masterorganicchemistry.comcommonorganicchemistry.com
The selectivity of the Boc protection reaction is a crucial aspect, especially in molecules with multiple nucleophilic sites. Generally, amines are more nucleophilic than alcohols or other functional groups, allowing for chemoselective protection. organic-chemistry.org Various catalysts and reaction conditions have been developed to enhance this selectivity and efficiency. For instance, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows for efficient and chemoselective mono-N-Boc protection of diverse amines. organic-chemistry.org Similarly, ionic liquids have been shown to catalyze N-tert-butyloxycarbonylation with excellent chemoselectivity by activating the (Boc)₂O reagent. organic-chemistry.org In some cases, the reaction can be performed under catalyst-free conditions in water, which offers an environmentally benign and highly chemoselective method for N-Boc protection, avoiding side reactions like the formation of isocyanates or ureas. organic-chemistry.org
The choice of base, if used, can also influence the reaction's outcome. While some protocols proceed without a base, others employ non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIEA) to scavenge the proton generated during the reaction. commonorganicchemistry.com The addition of 4-dimethylaminopyridine (DMAP) can significantly increase the reactivity of (Boc)₂O, though it may decrease selectivity. rsc.org
Table 1: Common Reagents and Conditions for Boc Protection of Amines
| Reagent | Catalyst/Base | Solvent | Key Features |
| (Boc)₂O | None | Water/Acetone | Catalyst-free, chemoselective for mono-N-Boc protection. nih.gov |
| (Boc)₂O | DMAP | Acetonitrile | Highly reactive, may lead to decreased selectivity. rsc.orgwikipedia.org |
| (Boc)₂O | Ionic Liquid | Ionic Liquid | Catalytic activation of (Boc)₂O, excellent chemoselectivity. organic-chemistry.org |
| (Boc)₂O | HFIP | HFIP | Simple, efficient, and chemoselective mono-N-Boc protection. organic-chemistry.org |
| (Boc)₂O | Iodine | Solvent-free | Efficient and practical for various amines at ambient temperature. organic-chemistry.org |
| (Boc)₂O | Perchloric acid on silica-gel | Solvent-free | Highly efficient, inexpensive, and reusable catalyst. organic-chemistry.org |
Beyond the direct reaction with (Boc)₂O, carbamates can be synthesized through various other mechanistically distinct pathways.
The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines, carbamates, or ureas via an isocyanate intermediate. wikipedia.org The process begins with the conversion of a carboxylic acid to an acyl azide. orgsyn.org Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate. wikipedia.orgjove.com This highly reactive isocyanate can then be trapped by a nucleophile. If an alcohol is used as the trapping agent, a carbamate is formed. wikipedia.org For the synthesis of tert-butyl carbamates, tert-butanol is the trapping nucleophile. This method is advantageous as it allows for the synthesis of carbamates from readily available carboxylic acids. orgsyn.org The rearrangement proceeds with full retention of the configuration of the migrating group. wikipedia.org
Carbon dioxide fixation has emerged as a green and attractive alternative for carbamate synthesis. rawdatalibrary.net This approach utilizes carbon dioxide as an abundant, non-toxic, and renewable C1 source. rawdatalibrary.net The reaction generally involves the activation of CO₂ by an amine to form a carbamic acid or a carbamate anion intermediate. rawdatalibrary.netacs.orgnih.gov This intermediate can then be reacted with an electrophile, such as an alkyl halide, to yield the final carbamate product. acs.org The reaction is often facilitated by a base to promote the formation of the carbamate anion. acs.org Mechanistic studies have shown that in some systems, a superbase like 1,1,3,3-tetramethylguanidine (TMG) can form a zwitterionic adduct with CO₂, which then acts as a source of CO₂ for the carboxylation of the amine. helsinki.fix-mol.com However, other studies suggest that the role of the base is to deprotonate the amine as it attacks a free CO₂ molecule. x-mol.com
Table 2: Comparison of Carbamate Formation Methodologies
| Methodology | Starting Material | Key Intermediate | Advantages |
| Direct Boc Protection | Amine | Tetrahedral intermediate | High yielding, mild conditions, good selectivity. organic-chemistry.orgmasterorganicchemistry.com |
| Curtius Rearrangement | Carboxylic acid | Isocyanate | Utilizes readily available starting materials, proceeds with retention of configuration. wikipedia.orgorgsyn.org |
| Carbon Dioxide Fixation | Amine, CO₂, Electrophile | Carbamic acid/Carbamate anion | Utilizes a renewable C1 source, environmentally friendly. rawdatalibrary.netacs.org |
Specific Methodological Approaches for the Preparation of tert-butyl N-(2-aminocyclobutyl)carbamate and Analogues
The synthesis of this compound and its analogues requires the application of the foundational strategies discussed above to the specific structural context of the cyclobutane (B1203170) ring.
Cyclobutanone and its derivatives serve as versatile starting materials for the synthesis of aminocyclobutanes. A common strategy involves the conversion of the ketone to an oxime, followed by reduction to the corresponding amine. The resulting aminocyclobutane can then be protected with a Boc group. Alternatively, reductive amination of cyclobutanone with a suitable amine source in the presence of a reducing agent can directly provide an N-substituted aminocyclobutane, which can then be further functionalized.
In cases where the cyclobutane ring is already substituted with other functional groups, the selective protection of the amine becomes critical. As previously discussed, the inherent higher nucleophilicity of amines often allows for their selective protection in the presence of other nucleophiles like alcohols. The choice of reaction conditions, such as solvent and catalyst, can be fine-tuned to maximize this selectivity. For instance, performing the Boc protection in a water-acetone mixture under catalyst-free conditions has been shown to be highly chemoselective for the N-protection of amino alcohols without the formation of oxazolidinones. nih.gov Tandem direct reductive amination followed by N-Boc protection is another efficient one-pot procedure for synthesizing N-Boc protected secondary amines, which can be particularly useful in building substituted cyclobutane structures. nih.gov
The synthesis of enantiomerically pure or diastereomerically enriched aminocyclobutanes is of significant interest for pharmaceutical applications. This can be achieved through several approaches. One method involves the use of chiral starting materials or chiral auxiliaries to control the stereochemistry of the reactions. Another approach is the use of stereoselective catalysts for key transformations, such as asymmetric hydrogenation of an enamine precursor or an asymmetric reductive amination of cyclobutanone. Furthermore, resolution of a racemic mixture of aminocyclobutanes or their protected derivatives can be employed to obtain the desired stereoisomer. The Curtius rearrangement, proceeding with retention of configuration, can also be a valuable tool in stereospecific syntheses starting from chiral cyclobutyl carboxylic acids. wikipedia.org
Chemoselective Deprotection Protocols for the Boc Group in this compound
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. highfine.comwikipedia.org In the context of this compound, which possesses a free primary amine, the chemoselective deprotection of the Boc group is a critical step for subsequent functionalization. The goal is to remove the Boc group to reveal the second primary amine without affecting other functionalities that might be present in a more complex derivative. The deprotection is typically achieved under acidic conditions, although thermal and Lewis acid-mediated methods also provide viable and sometimes more selective alternatives. acs.org
The most common mechanism for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). jk-sci.com The acid protonates the carbamate, leading to the formation of a stable tert-butyl cation, which subsequently decomposes to isobutene and carbon dioxide, liberating the free amine. highfine.comwikipedia.org Due to the high acid sensitivity of the Boc group, it can often be selectively removed in the presence of other acid-labile groups, such as Cbz or certain esters, by carefully tuning the reaction conditions. acsgcipr.org
Several protocols have been developed to achieve this transformation with high selectivity and yield. These methods range from traditional strong acid treatments to milder, more specialized conditions designed to tolerate sensitive functional groups.
Acid-Catalyzed Deprotection
Strong acids are the most common reagents for Boc removal. Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), is a standard choice. wikipedia.orgjk-sci.com Alternatively, solutions of hydrogen chloride (HCl) in organic solvents such as methanol, ethyl acetate, or dioxane are frequently employed. wikipedia.orgrsc.org The choice of acid and solvent system can influence the reaction rate and selectivity. For substrates containing other acid-sensitive functionalities, careful selection of reaction conditions is paramount. For instance, using milder acidic conditions, such as aqueous phosphoric acid, can sometimes provide better selectivity. acs.org
A potential side reaction during acid-mediated deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation. wikipedia.orgacsgcipr.org This can be suppressed by using "scavengers" like anisole or thioanisole in the reaction mixture. wikipedia.org
Lewis Acid-Mediated Deprotection
Lewis acids offer an alternative pathway for Boc cleavage and can provide unique selectivity. Reagents such as aluminum chloride (AlCl₃), samarium(III) chloride (SmCl₃), and zinc bromide (ZnBr₂) have been shown to effectively remove Boc groups. jk-sci.comorganic-chemistry.org These methods can be particularly useful when dealing with substrates that are sensitive to strong Brønsted acids. For example, certain Lewis acids can selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact, a feature that can be exploited in complex syntheses. jk-sci.com
Thermal Deprotection
Thermal cleavage represents a valuable alternative for removing the Boc group, especially for molecules that are sensitive to any form of acidic treatment. acs.orgresearchgate.net This method involves heating the N-Boc protected amine in a suitable solvent, often under continuous flow conditions, to induce thermolytic cleavage. acs.org This approach avoids reagents entirely, and selectivity can sometimes be achieved by controlling the temperature, as aryl N-Boc groups may be removed at different temperatures than alkyl N-Boc groups. acs.orgnih.gov
Other Mild Deprotection Methods
To accommodate highly sensitive substrates, researchers have developed other mild deprotection protocols. One such method employs oxalyl chloride in methanol, which facilitates Boc removal at room temperature in high yields and is tolerant of various functional groups. rsc.orgresearchgate.net Another approach involves using catalytic amounts of iodine under solvent-free conditions. rsc.org These methods expand the toolkit for chemists, allowing for the deprotection of the Boc group in the presence of other delicate functionalities.
The following table summarizes various research findings on chemoselective Boc deprotection protocols applicable to substrates like this compound.
| Reagent/Catalyst | Solvent | Temperature | Typical Reaction Time | Key Selectivity/Remarks |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 30 min - 2 h | Standard, highly efficient method; scavengers may be needed to prevent t-butylation. jk-sci.com |
| Hydrochloric Acid (HCl) | Methanol, Dioxane, or Ethyl Acetate | 0 °C to Room Temperature | 30 min - 4 h | Common and effective; solvent choice can modulate reactivity. wikipedia.orgrsc.org |
| Aluminum Chloride (AlCl₃) | Dichloromethane (DCM) / Nitromethane | 0 °C to Room Temperature | 1 - 5 h | Allows for selective cleavage in the presence of other protecting groups. wikipedia.orgorganic-chemistry.org |
| Thermal (No Reagent) | Methanol, Acetonitrile, or Trifluoroethanol | 230 - 300 °C (Continuous Flow) | ~10 min residence time | Reagent-free method, ideal for acid-sensitive substrates; selectivity can be temperature-controlled. acs.orgnih.gov |
| Oxalyl Chloride | Methanol | Room Temperature | 1 - 4 h | Mild conditions with good functional group tolerance. rsc.orgresearchgate.net |
| Iodine (catalytic) | Solvent-free or Acetonitrile | Room Temperature to Reflux | 1 - 6 h | Mild, neutral conditions suitable for sensitive molecules. rsc.org |
Stereochemical Dimensions in the Design and Utilization of Aminocyclobutyl Carbamates
Enantiomeric and Diastereomeric Isomerism of Cyclobutane-Fused Systems (e.g., cis/trans Configurations)
The structure of tert-butyl N-(2-aminocyclobutyl)carbamate, featuring two substituents on the cyclobutane (B1203170) ring, gives rise to stereoisomerism. This isomerism is categorized into two main types: diastereomerism and enantiomerism.
Diastereomerism in this context is most clearly exemplified by cis and trans configurations. These terms describe the relative positions of the amino and carbamate (B1207046) groups with respect to the plane of the cyclobutane ring.
Cis Isomers : The functional groups are on the same side of the ring.
Trans Isomers : The functional groups are on opposite sides of the ring.
Cis and trans isomers are diastereomers because they are stereoisomers that are not mirror images of each other. oregonstate.edu They possess distinct physical properties, such as different boiling points, melting points, and solubility, which arises from their different shapes and intermolecular interactions. The synthesis of cyclobutane derivatives can be challenging, but methods like [2+2] cycloaddition reactions are often employed to control the stereochemistry. acs.orgresearchgate.net In many synthetic routes, the formation of cis-cyclobutane isomers is favored due to steric hindrance effects during the reaction. nih.gov
Enantiomerism arises because both the cis and the trans diastereomers are chiral; that is, they are non-superimposable on their mirror images. oregonstate.edu Therefore, this compound exists as two pairs of enantiomers:
(1R,2R)- and (1S,2S)-tert-butyl N-(2-aminocyclobutyl)carbamate (the trans pair)
(1R,2S)- and (1S,2R)-tert-butyl N-(2-aminocyclobutyl)carbamate (the cis pair)
Enantiomers have identical physical properties in an achiral environment but rotate plane-polarized light in equal and opposite directions. Their differentiation is crucial in biological systems, which are inherently chiral.
| Isomer Type | Description | Relationship | Example Pairs for this compound |
|---|---|---|---|
| Diastereomers (cis/trans) | Stereoisomers that are NOT mirror images. Different spatial arrangement of groups. | Different physical and chemical properties. | (1R,2S)-isomer vs. (1R,2R)-isomer |
| Enantiomers | Stereoisomers that are non-superimposable mirror images. | Identical physical properties (except for rotation of plane-polarized light). | (1R,2R)-isomer and (1S,2S)-isomer |
The Profound Influence of Molecular Chirality on Biological Recognition and Pharmacological Efficacy
The chirality of a molecule is a fundamental factor in its interaction with biological systems. ijirset.comijpras.com Enzymes, receptors, and other biological targets are themselves chiral, being composed of L-amino acids and D-sugars. the-innovation.org This inherent chirality allows them to differentiate between the enantiomers of a chiral drug, a phenomenon known as chiral recognition. nih.govnih.gov
This interaction can be conceptualized by the "three-point attachment" model, which posits that for a receptor to distinguish between enantiomers, there must be at least three points of interaction between the molecule and the receptor. nih.govresearchgate.net If one enantiomer fits perfectly into the binding site, its mirror image often cannot, leading to significant differences in biological activity. nih.gov
The consequences of this differential recognition are profound:
Eutomer vs. Distomer : One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even cause unwanted side effects. mdpi.com
Pharmacokinetic Differences : Enantiomers can be absorbed, distributed, metabolized, and excreted differently by the body. nih.gov For instance, plasma protein binding can be stereoselective, affecting the unbound, active concentration of the drug. nih.gov
Improved Therapeutic Index : By isolating and using only the active enantiomer (a single-enantiomer drug), it is often possible to achieve a better therapeutic outcome with fewer adverse effects. mdpi.com
While specific pharmacological data for this compound is limited as it is primarily a building block, the principles of chirality are universally applicable. The 1,3-disubstituted cyclobutane skeleton, for example, is often used in drug design as a conformationally restricted linker to improve pharmacokinetic properties. nih.gov The specific stereochemistry of such linkers is critical for maintaining the correct orientation of pharmacophores for optimal receptor binding. nih.gov
| Aspect of Pharmacology | Influence of Chirality | Example/Consequence |
|---|---|---|
| Pharmacodynamics (Drug-Receptor Interaction) | Receptors and enzymes are chiral and bind preferentially to one enantiomer. | One enantiomer (eutomer) may have high affinity and efficacy, while the other (distomer) has low or none. mdpi.com |
| Pharmacokinetics (ADME) | Enantiomers can be absorbed, distributed, metabolized, and excreted differently. | The half-life of one enantiomer may be longer than the other due to stereoselective metabolism by enzymes like Cytochrome P450. ijpras.com |
| Toxicology | One enantiomer may be responsible for adverse effects or toxicity. | The classic example is Thalidomide, where one enantiomer was therapeutic and the other was teratogenic. ijirset.com |
Advanced Techniques for Chiral Separation and Asymmetric Induction in Aminocyclobutane Syntheses
Given the stereochemical importance of aminocyclobutane derivatives, controlling their chirality during synthesis is paramount. This is achieved through two primary strategies: chiral separation of a racemic mixture and asymmetric synthesis (or induction) to produce an enantiomerically enriched product directly.
Chiral Separation refers to methods used to resolve a racemic mixture (a 50:50 mixture of enantiomers) into its individual, pure enantiomers. nih.gov Common advanced techniques include:
Chiral High-Performance Liquid Chromatography (HPLC) : This is a widely used method where the stationary phase of the chromatography column is made of a chiral material (a Chiral Stationary Phase, or CSP). wvu.edusemanticscholar.org As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, causing them to travel at different rates and elute separately.
Capillary Electrophoresis (CE) : In this technique, a chiral selector (such as a cyclodextrin) is added to the buffer solution. nih.gov The enantiomers form transient diastereomeric complexes with the selector, which have different mobilities in an electric field, leading to their separation. wvu.edu CE is known for its high separation efficiency and rapid analysis times. nih.gov
Resolution via Diastereomeric Salts : A classic method involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts. Since diastereomers have different solubilities, they can often be separated by fractional crystallization. The desired enantiomer is then recovered by removing the chiral acid. nih.gov
Asymmetric Induction (also known as asymmetric synthesis) describes the preferential formation of one enantiomer or diastereomer over the other during a chemical reaction. wikipedia.orgmsu.edu This is a highly efficient approach as it avoids the 50% loss of material inherent in resolving a racemate. Key strategies include:
Use of Chiral Auxiliaries : A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. wikipedia.org
Chiral Catalysis : A small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) is used to create a chiral environment for the reaction. researchgate.net This approach is highly desirable as a single catalyst molecule can generate many molecules of the chiral product. For instance, iron-catalyzed [2+2] cycloadditions have been developed for the synthesis of aminocyclobutanes. nih.gov
Substrate-Controlled Induction : An existing chiral center within the substrate molecule can influence the stereochemistry of a newly forming chiral center. wikipedia.org
These advanced synthetic methods allow for the targeted production of specific stereoisomers of aminocyclobutane derivatives, providing access to enantiomerically pure compounds for further development in medicinal chemistry. nih.gov
Translational Applications of Tert Butyl N 2 Aminocyclobutyl Carbamate in Pharmaceutical Research and Development
Strategic Utility as a Key Synthetic Intermediate for Bioactive Molecules
The strategic importance of tert-butyl N-(2-aminocyclobutyl)carbamate lies in its utility as a precursor for more complex, biologically active molecules. The presence of a protected amine (Boc group) and a free amine on the cyclobutane (B1203170) ring allows for selective and sequential chemical modifications, making it an ideal starting point for the synthesis of diverse compound libraries.
Precursors to Emerging Pharmaceutical Agents (e.g., AKT Kinase Inhibitors, Pyrimidine (B1678525) Derivatives)
While direct synthesis of prominent, named AKT kinase inhibitors starting from this compound is not extensively documented in publicly available literature, the underlying principles of its application are evident in the synthesis of analogous structures. For instance, the synthesis of various kinase inhibitors often involves the coupling of a core heterocyclic scaffold, such as a pyrimidine, with a functionalized cycloalkane. The aminocyclobutyl moiety can be readily incorporated to explore the chemical space around the kinase active site. The general synthetic route would involve the deprotection of the Boc group followed by reaction with an appropriate pyrimidine-containing electrophile. The resulting aminocyclobutyl-pyrimidine conjugate can then be further functionalized.
The pyrimidine ring is a common feature in a multitude of approved drugs, valued for its ability to mimic the purine (B94841) bases of DNA and RNA and to form crucial hydrogen bond interactions with biological targets. The synthesis of pyrimidine derivatives often utilizes intermediates bearing amino functionalities. For example, 2,4-diaminopyrimidine (B92962) scaffolds are key components of several kinase inhibitors. In a hypothetical synthetic scheme, this compound could be reacted with a suitably substituted chloropyrimidine to introduce the aminocyclobutyl group at a specific position, leading to novel pyrimidine-based therapeutic candidates. nih.gov
Rational Design of Therapeutics Incorporating the Aminocyclobutyl Motif
Rational drug design relies on a deep understanding of the three-dimensional structure of a biological target to create molecules that can interact with it with high affinity and selectivity. slideshare.netimmutoscientific.comlongdom.orgnih.gov The rigid and well-defined conformational properties of the cyclobutane ring make the aminocyclobutyl motif an attractive component in this design process. rsc.orgresearchgate.net Unlike more flexible aliphatic chains, the cyclobutane scaffold restricts the spatial orientation of its substituents, which can lead to a more favorable entropic profile upon binding to a target protein.
The aminocyclobutyl group can serve as a rigid scaffold to present key pharmacophoric features, such as hydrogen bond donors and acceptors, in a precise three-dimensional arrangement. This is particularly advantageous in designing inhibitors for targets with well-defined binding pockets, such as kinases and proteases. By incorporating the aminocyclobutyl motif, medicinal chemists can systematically explore the topology of the binding site and optimize interactions to enhance potency and selectivity. This approach has been successfully applied in the development of antagonists for integrins, a class of cell surface receptors, where a functionalized cyclobutane ring serves as a central scaffold to mimic the natural arginine-glycine-aspartic acid (RGD) binding motif. rsc.org
Contribution of Cyclobutane Scaffolds to Modern Drug Design Principles
The increasing focus on molecules with greater three-dimensionality is a direct response to the limitations of traditional "flat" drug molecules, which often suffer from poor selectivity and off-target effects. Cyclobutane scaffolds, such as the one found in this compound, are at the forefront of this shift towards more complex and sp³-rich chemical architectures.
Exploration of sp³-Rich and Three-Dimensional (3D) Chemical Space in Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments for weak binding to a biological target. The inherent three-dimensionality of cyclobutane-containing fragments makes them particularly valuable for probing the often complex and non-planar binding sites of proteins. The inclusion of sp³-rich fragments, like those derived from this compound, in screening libraries significantly expands the explored chemical space beyond what is accessible with predominantly aromatic fragments. This can lead to the discovery of novel binding modes and the identification of starting points for the development of highly selective and potent inhibitors.
Development of Novel Spirocyclic Architectures for Enhanced Molecular Complexity and Biological Activity
Structure-Activity Relationship (SAR) Studies of Derivatives Originating from this compound
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how modifications to a molecule's structure affect its biological activity. sumathipublications.comdrugdesign.orgnih.gov The defined stereochemistry and conformational rigidity of the cyclobutane ring in derivatives of this compound make it an excellent platform for systematic SAR exploration.
By synthesizing a series of analogs where the substituents on the cyclobutane ring are varied, medicinal chemists can probe the specific interactions between the molecule and its biological target. For example, the relative orientation of the amino group and other functional groups on the cyclobutane ring can be systematically altered to determine the optimal geometry for binding. Furthermore, the nature of the substituents can be modified to explore the effects of size, electronics, and hydrogen bonding potential on activity. The insights gained from such SAR studies are invaluable for optimizing lead compounds into clinical candidates with improved potency, selectivity, and pharmacokinetic profiles. The systematic exploration of sidechain structure-activity relationships in cyclobutane-based integrin antagonists has demonstrated the value of this approach in identifying potent and well-tolerated drug candidates. rsc.org
Below is an interactive data table summarizing the key applications and advantages of incorporating the aminocyclobutyl motif, derived from this compound, in drug design.
| Feature | Application in Drug Design | Advantage |
| Rigid Scaffold | Precise positioning of pharmacophores | Reduced entropic penalty upon binding, leading to potentially higher affinity. |
| sp³-Rich Core | Exploration of 3D chemical space | Improved selectivity and physicochemical properties compared to flat aromatic systems. |
| Protected Amine | Key synthetic intermediate | Allows for sequential and controlled chemical modifications. |
| Defined Stereochemistry | Systematic SAR studies | Clear understanding of the impact of stereoisomerism on biological activity. |
Correlating Specific Structural Modifications with Modulated Biological Responses
The biological activity of molecules derived from this compound is profoundly influenced by structural modifications. The cyclobutyl group itself is often a key determinant of potency, particularly in protease inhibitors where it occupies the S1 binding pocket. The structure-activity relationship (SAR) of these compounds is typically explored by systematically altering various subunits of the parent molecule.
A prime example is found in the development of inhibitors for the Hepatitis C Virus (HCV) NS3/4A serine protease and the SARS-CoV-2 main protease (Mpro). researchgate.netnih.gov Boceprevir (B1684563), an HCV protease inhibitor, features a β-cyclobutylalanyl moiety at the P1 position, derived from the aminocyclobutyl carbamate (B1207046) scaffold. researchgate.netnih.gov Research into boceprevir-based compounds has provided detailed insights into how structural changes modulate antiviral activity.
Modifications at the P1 Site: Systematic modification of the P1 position in peptidomimetic ketoamide inhibitors revealed that carbocyclic alanine (B10760859) derivatives were particularly effective. The introduction of a cyclobutylmethyl group was found to be optimal, establishing excellent contact within the hydrophobic S1 pocket of the HCV NS3 protease. nih.gov This specific interaction is a major contributor to the high binding affinity and potency of the inhibitor. nih.gov For SARS-CoV-2 Mpro inhibitors, replacing the P1 β-cyclobutylalanyl moiety with a β-(S-2-oxopyrrolidin-3-yl)-alanyl (Opal) residue, in conjunction with changing the warhead to an aldehyde, was shown to result in high in vitro potency. researchgate.net
Modifications at Other Positions (P2, P3, P4): While the P1 cyclobutyl group is crucial, modifications at other positions also significantly impact biological response. In boceprevir and its analogs, the original moieties at the P2 (dimethylcyclopropylproline), P3 (tert-butylglycine), and the P4 N-terminal cap (tert-butylcarbamide) positions are generally superior to other tested chemical groups for achieving high in vitro potency against SARS-CoV-2 Mpro. researchgate.netnih.gov Crystal structures show that the P1 and P2 groups make strong hydrophobic interactions with the protease, which explains their high potency. researchgate.netnih.gov
The following table summarizes the structure-activity relationships of boceprevir-based inhibitors against the SARS-CoV-2 main protease.
| Compound Modification (Relative to Boceprevir) | Target | Inhibitory Activity (IC50 or EC50) |
|---|---|---|
| Boceprevir (Reference) | SARS-CoV-2 Mpro | IC50 = 4.13 µM; EC50 = 1.90 µM nih.gov |
| P4 N-terminal cap changed to a carbamate | SARS-CoV-2 Virus | EC50 values around 1 µM researchgate.net |
| P1 site changed to β-(S-2-oxopyrrolidin-3-yl)-alanyl (Opal) and warhead to aldehyde | SARS-CoV-2 Mpro | High in vitro potency researchgate.net |
| P4 N-terminal cap is an amide with a nitrile warhead | SARS-CoV-2 Virus | Undetectable antiviral potency researchgate.net |
Illustrative Case Studies in Target-Oriented Synthesis and Lead Optimization
The development of the Hepatitis C Virus (HCV) NS3/4A protease inhibitor Boceprevir (SCH 503034) serves as an excellent case study illustrating the role of this compound in target-oriented synthesis and lead optimization. nih.govnih.govresearchgate.net
The drug discovery program began with lead compounds that were potent inhibitors but suffered from poor pharmacokinetic properties, such as low oral bioavailability. nih.gov Initial structure-activity relationship (SAR) studies focused on enzyme assays, which led to the identification of potent ketoamide inhibitors. nih.govnih.gov However, these early leads required significant optimization to become viable drug candidates.
A key breakthrough in the lead optimization process was the systematic modification of the P1 substituent to enhance lipophilic contact with the S1 pocket of the NS3 protease. nih.gov Researchers synthesized and evaluated a series of carbocyclic alanine derivatives to replace the existing P1 moiety. This effort led to the discovery that a cyclobutylmethyl group at the P1 position provided an optimal fit and significantly increased binding affinity. nih.govnih.gov This crucial modification was accomplished using synthons derived from this compound. The correlation between increased buried surface area upon inhibitor binding and the changes in potency was a guiding principle in this structure-based design effort. nih.gov
Further optimization involved modifications at the P3 position and the P3 capping group. nih.gov The combination of tert-butyl glycine (B1666218) at P3 and a tert-butyl urea (B33335) at the P3 cap, along with the optimized P1 cyclobutylmethyl group, resulted in the final compound, Boceprevir. nih.gov This molecule not only retained high potency in enzymatic and cell-based replicon assays but also demonstrated improved selectivity against other proteases and a favorable oral pharmacokinetic profile, with bioavailability ranging from 24-34% in preclinical models. nih.gov
The development of Boceprevir showcases a successful lead optimization campaign where a specific structural motif, the cyclobutylalanine group, was strategically introduced to overcome initial limitations. nih.govnih.gov This case highlights how this compound functions as an indispensable building block in the synthesis of complex, highly targeted therapeutic agents. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
